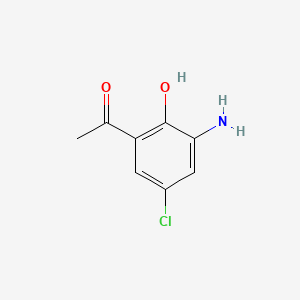

3-Amino-5-chloro-2-hydroxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H8ClNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 |

InChI Key |

ZTIGWUVHBVZOFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)N)O |

Origin of Product |

United States |

Academic Context and Research Significance of 3 Amino 5 Chloro 2 Hydroxyacetophenone

Introduction to the Chemical Compound in Organic Synthesis and Medicinal Chemistry Research

3-Amino-5-chloro-2-hydroxyacetophenone is an aromatic ketone characterized by the presence of an acetophenone (B1666503) core substituted with amino, chloro, and hydroxyl groups. This unique combination of functional groups dictates its chemical behavior and renders it a versatile precursor in various synthetic transformations. In organic synthesis, it serves as a key starting material, participating in reactions such as condensations, nitrations, and reductions. evitachem.com Its derivatives are a subject of study for their potential therapeutic applications, particularly in the development of anti-inflammatory agents. evitachem.com

The compound's utility in medicinal chemistry is primarily as an intermediate in the synthesis of pharmaceutical agents. evitachem.com The presence of the amino and hydroxyl groups on the aromatic ring allows for the construction of heterocyclic systems, which are prevalent in many drug scaffolds. The chloro substituent, an electron-withdrawing group, influences the reactivity of the aromatic ring in electrophilic substitution reactions. evitachem.com

| Property | Value |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 110-112°C |

| Boiling Point | ~270.9°C at atmospheric pressure |

| Solubility | Soluble in organic solvents like acetonitrile (B52724) and ethyl acetate. evitachem.com |

Strategic Importance as a Pharmaceutical Intermediate in Drug Discovery and Development

The strategic value of this compound in the pharmaceutical industry is well-established, primarily owing to its role as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). evitachem.com Its structural framework is integral to the assembly of several drugs, underscoring its importance in drug discovery and development pipelines.

Role in Leukotriene Receptor Antagonist Synthesis Pathways

Leukotriene receptor antagonists are a class of drugs effective in the management of asthma and allergic rhinitis. evitachem.com this compound is a key intermediate in the synthesis of Pranlukast, a potent and selective leukotriene receptor antagonist. google.comnih.gov The synthesis of Pranlukast involves a multi-step process where the structural integrity of the 3-amino-2-hydroxyacetophenone moiety is a cornerstone of the final drug molecule. google.com While various synthetic routes to Zafirlukast, another leukotriene receptor antagonist, have been developed, some strategies involve the construction of an indole (B1671886) scaffold, a structure that can be derived from precursors similar to 3-amino-2-hydroxyacetophenone derivatives. nih.gov

Contribution to Benzoxazole and Chalcone (B49325) Compound Synthesis for Bioactive Molecules

The chemical architecture of this compound is amenable to the synthesis of various heterocyclic compounds, including benzoxazoles and chalcones, which are known to possess a wide spectrum of biological activities.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are recognized for their diverse pharmacological properties. nih.gov The 2'-hydroxyacetophenone (B8834) moiety within this compound can undergo Claisen-Schmidt condensation with various benzaldehydes to yield chalcone derivatives. nih.gov These chalcones can then be investigated for their potential as antioxidant, anti-inflammatory, and antimicrobial agents.

Furthermore, the ortho-amino phenol (B47542) structure inherent in this compound is a classic precursor for the synthesis of benzoxazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its derivatives is an active and evolving field. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its subsequent conversion to target molecules. This includes the use of novel catalysts and reaction conditions. google.com

Synthesis of Schiff Base Derivatives: The amino group of this compound readily reacts with aldehydes and ketones to form Schiff bases. evitachem.com These compounds and their metal complexes are being investigated for their potential catalytic, antibacterial, antifungal, and anticancer activities. science.govsemanticscholar.organjs.edu.iqnih.gov

Exploration of New Bioactive Molecules: Beyond its established role in leukotriene receptor antagonists, researchers are utilizing this compound as a scaffold to design and synthesize novel compounds with potential therapeutic applications in other disease areas. This includes the synthesis of new heterocyclic systems and the evaluation of their biological activities.

Synthetic Methodologies and Process Optimization for 3 Amino 5 Chloro 2 Hydroxyacetophenone

Classical Chemical Synthesis Routes and Transformations

The traditional approaches to synthesizing 3-Amino-5-chloro-2-hydroxyacetophenone predominantly involve multi-step chemical reactions, including nitration, hydrogenation, acylation, and molecular rearrangements. evitachem.comgoogle.com These routes are well-established and have been optimized over time to improve efficiency and reduce potential hazards.

Nitration and Hydrogenation Pathways from Substituted Acetophenones

A prominent and widely documented method for the synthesis of this compound involves a two-step process: the nitration of a substituted acetophenone (B1666503) followed by the hydrogenation of the resulting nitro group. evitachem.comgoogle.com This pathway is valued for its directness and the availability of the starting materials.

2-hydroxy-5-chloroacetophenone : This compound is a common and direct precursor in the nitration and hydrogenation pathway. evitachem.comgoogle.com Its synthesis can be achieved through the acylation of p-chlorophenol with reagents like acetic anhydride (B1165640) or acetyl chloride at elevated temperatures. google.com The presence of the chloro and hydroxyl groups on the aromatic ring dictates the regioselectivity of the subsequent nitration step.

2-aminophenol (B121084) : An alternative starting material is 2-aminophenol. evitachem.comchemicalbook.com A synthetic route starting from 2-aminophenol involves a series of reactions including acylation with acetic anhydride to form 2-acetamidophenol, followed by bromination to yield 2-acetamido-4-bromophenol. This intermediate then undergoes a Hoesch reaction to introduce the acetyl group, and finally, catalytic hydrogenation and debromination to afford the target molecule. google.com

The introduction of a nitro group onto the aromatic ring of 2-hydroxy-5-chloroacetophenone is a classic example of electrophilic aromatic substitution. This step is crucial for the subsequent formation of the amino group.

The reaction is typically carried out using a nitrating agent, such as fuming nitric acid, often in a solvent like glacial acetic acid. google.com The hydroxyl group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. researchgate.net However, the acetyl group is a deactivating, meta-directing group. researchgate.net The interplay of these directing effects, along with steric hindrance from the existing acetyl group, favors the introduction of the nitro group at the 3-position, which is ortho to the hydroxyl group and meta to the acetyl group, yielding 2-hydroxy-3-nitro-5-chloroacetophenone.

To enhance safety and control over this often rapid and exothermic reaction, modern methods may employ microchannel reactors. google.com This technology allows for precise control of reaction parameters like temperature and residence time, leading to higher yields and purity. google.compatsnap.com For instance, a process might involve reacting 2-hydroxy-5-chloroacetophenone with fuming nitric acid in glacial acetic acid at a controlled temperature, achieving high yields of the nitrated intermediate. google.com

Table 1: Nitration Reaction Parameters

| Parameter | Value | Reference(s) |

|---|---|---|

| Starting Material | 2-hydroxy-5-chloroacetophenone | google.com |

| Nitrating Agent | Fuming Nitric Acid | google.com |

| Solvent | Glacial Acetic Acid | google.com |

| Temperature | 60-80°C | google.compatsnap.com |

| Molar Ratio (Nitric Acid:Acetophenone) | 1.2:1 to 1.5:1 | google.compatsnap.com |

| Residence Time (Microreactor) | 75-100 seconds | patsnap.com |

| Yield | ~90-91% | google.compatsnap.com |

The final step in this pathway is the reduction of the nitro group in 2-hydroxy-3-nitro-5-chloroacetophenone to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and selectivity. commonorganicchemistry.comsioc-journal.cn

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.comsamaterials.com The reaction is typically carried out under hydrogen pressure in a suitable solvent, such as ethanol (B145695). prepchem.com The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. samaterials.com

To optimize the reaction, parameters such as temperature, pressure, and catalyst loading are carefully controlled. google.com The use of a base, such as triethylamine (B128534), can also be employed in the reaction mixture. google.com While Pd/C is highly effective, other catalysts like Raney nickel can also be used, particularly if dehalogenation is a concern. commonorganicchemistry.com However, for the synthesis of this compound, Pd/C has been shown to be efficient. google.com

Table 2: Catalytic Hydrogenation Parameters

| Parameter | Value | Reference(s) |

|---|---|---|

| Starting Material | 2-hydroxy-3-nitro-5-chloroacetophenone | google.com |

| Catalyst | 10% Palladium on Carbon (Pd/C) | google.com |

| Hydrogen Source | Hydrogen Gas | google.com |

| Solvent | Ethanol | prepchem.com |

| Temperature | 100-140°C | google.com |

| Pressure | 0.5-1.5 MPa | google.com |

Acylation and Fries Rearrangement Strategies from Phenol (B47542) Derivatives

An alternative synthetic approach involves the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This method is particularly useful for synthesizing the hydroxyacetophenone backbone.

The process typically begins with the acylation of a substituted phenol, such as p-chlorophenol, with an acylating agent like acetic anhydride or acetyl chloride to form the corresponding phenolic ester (e.g., acetic acid p-chlorophenyl ester). google.com This ester then undergoes the Fries rearrangement in the presence of a Lewis acid, most commonly aluminum chloride (AlCl₃), to yield 2-hydroxy-5-chloroacetophenone. wikipedia.org

The Fries rearrangement is ortho and para selective, and the ratio of the isomers can be influenced by reaction conditions like temperature and solvent. wikipedia.orgchemrxiv.org Lower temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. ajchem-a.com Once 2-hydroxy-5-chloroacetophenone is synthesized via this route, it can then be subjected to the nitration and hydrogenation steps as described previously to obtain the final product. google.com

Hoesch Reaction-Based Syntheses for Halogenated Aminoacetophenone Derivatives

The Hoesch reaction (also known as the Houben-Hoesch reaction) provides another pathway for the synthesis of aryl ketones. wikipedia.orgsynarchive.com This reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol or aniline (B41778) derivative, in the presence of a Lewis acid catalyst and hydrogen chloride. wikipedia.org

In the context of synthesizing halogenated aminoacetophenone derivatives, a notable application of the Hoesch reaction starts with 2-acetamido-4-bromophenol. google.com This intermediate is reacted with a nitrile in the presence of a Lewis acid like zinc chloride (ZnCl₂) and dry hydrogen chloride gas. google.com The reaction introduces an acetyl group onto the aromatic ring, forming 2-hydroxy-3-amino-5-bromoacetophenone after hydrolysis of the intermediate imine. google.comwikipedia.org This bromo-substituted compound can then be converted to this compound, although the final step would involve a halogen exchange or a debromination followed by a separate chlorination step, which is a less direct route compared to starting with a chlorinated precursor. A more direct application involves the reaction of 2-amino-4-chlorophenol (B47367) with acetic anhydride in the presence of aluminum chloride to directly yield this compound. chemicalbook.com

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in chemical synthesis are moving towards more controlled, efficient, and safer production methods. For complex molecules like this compound, this involves the adoption of novel reactor technologies and streamlined reaction sequences.

The use of microchannel reactors represents a significant technological leap in the synthesis of acetophenone derivatives. These reactors offer superior control over reaction conditions due to their high surface-to-volume ratio, which facilitates efficient heat and mass transfer. researchgate.net This is particularly advantageous for managing highly exothermic and rapid reactions, such as nitration, which is a key step in the synthesis of this compound. researchgate.netgoogle.com

A patented method for synthesizing a related compound, 3-amino-2-hydroxyacetophenone, highlights the benefits of this technology. The process involves two main stages executed within a microchannel reactor system:

Nitration: A solution of 2-hydroxy-5-chloroacetophenone in glacial acetic acid and a solution of fuming nitric acid in glacial acetic acid are introduced into separate preheating modules before being mixed in a reaction module. google.com

Hydrogenation: The resulting nitro compound is then catalytically reduced using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of triethylamine to produce the final amino derivative. google.comevitachem.com

The entire sequence, from raw materials to the final product, is performed continuously within the reactor, which includes preheating, reaction, and cooling modules. google.com This approach leads to significant improvements in process safety, yield, and product purity while allowing for continuous production. google.com

Table 1: Microchannel Reactor Synthesis Overview

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. wipo.intnih.gov For the synthesis of 2-hydroxy-3-aminoacetophenone, an analog of the title compound, a one-pot method involving sulfonation, nitration, and reduction has been developed. google.com

This sequence strategically uses a sulfonic acid group to control the regioselectivity of the subsequent nitration step:

Sulfonation: 2-hydroxyacetophenone (B1195853) is treated with a sulfonating agent, such as chlorosulfonic acid, to temporarily block the position para to the hydroxyl group. google.com

Nitration: A mixture of concentrated nitric acid and sulfuric acid is then added. The nitro group is directed to the position ortho to the hydroxyl group. google.com

Hydrolysis and Reduction: The reaction is quenched, and the sulfonic acid group is removed by heating. The nitro group is then reduced to an amino group using iron in concentrated hydrochloric acid to yield the final product. google.com

This one-pot approach is noted for its good selectivity, short reaction time, and high yield, with the final product achieving a purity of over 99%. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma This is increasingly important in pharmaceutical manufacturing to minimize environmental impact.

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental harm. researchgate.net Traditional syntheses may use hazardous chlorinated solvents like dichloromethane. imist.ma Green chemistry promotes the use of safer alternatives. The synthesis of this compound in a microchannel reactor utilizes glacial acetic acid, which is considered a more benign option than many halogenated solvents. google.com The ideal green process, however, would occur under solvent-free conditions, a strategy that has been successfully applied in other multicomponent reactions to achieve high yields with clean profiles and easy work-up. researchgate.net

Table 2: Comparison of Solvents in Chemical Synthesis

| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |

|---|---|---|---|

| Halogenated | Dichloromethane, Chloroform | Toxic, potential carcinogens, environmentally persistent. researchgate.net | Water, Supercritical CO₂, Ionic Liquids, Acetic Acid. imist.maresearchgate.net |

| Aprotic Polar | Pyridine (B92270) | Toxic, unpleasant odor. imist.ma | - |

| Aqueous | Water | Environmentally benign, non-flammable. researchgate.net | - |

| Solvent-Free | - | Eliminates solvent waste entirely. | - |

Sustainable catalyst systems are another cornerstone of green chemistry, favoring reusable, non-toxic catalysts that operate under mild conditions. In the synthesis of this compound, the hydrogenation step employs 10% Palladium on Carbon (Pd/C). google.comevitachem.com This is a heterogeneous catalyst, meaning it exists in a different phase from the reactants (solid catalyst in a liquid solution). This property facilitates its easy removal from the reaction mixture through filtration and allows for its potential recovery and reuse, which aligns with green chemistry principles. This contrasts with homogenous catalysts, like aluminum chloride, which can be more difficult to separate and recycle. chemicalbook.com

Enzymatic and Multi-Enzyme Biosynthesis of 3-Amino-2-hydroxyacetophenone and Analogs

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and efficient alternative to traditional chemical synthesis. researchgate.netchemistryviews.org Research has demonstrated a successful multi-enzyme biosynthetic route for producing 3-Amino-2-hydroxyacetophenone (3AHAP), a close analog of the title compound, from m-nitroacetophenone (3NAP). nih.gov

This in vitro process utilizes a cascade of three distinct enzymes:

Nitrobenzene (B124822) nitroreductase (nbzA): This enzyme catalyzes the reduction of the nitro group on the starting material (3NAP) to form an intermediate, 3-hydroxyamino acetophenone. This step requires a cofactor, NADPH, as a hydrogen donor. researchgate.netchemistryviews.org

Hydroxylaminobenzene mutase (habA): This enzyme then catalyzes the rearrangement of the intermediate to produce the final product, 3AHAP. researchgate.netchemistryviews.org

Glucose dehydrogenase (GDH): To make the process economically feasible, GDH is included to regenerate the expensive NADPH cofactor. It does so by oxidizing glucose to gluconolactone, thereby creating a closed-loop system for the cofactor. researchgate.netchemistryviews.org

Researchers significantly improved the efficiency of this biosynthetic pathway through systematic optimization. By adjusting the molar ratio of the enzymes to an optimal 1:4:24 (nbzA:habA:GDH) and enhancing the habA enzyme's activity through site-directed mutagenesis, the product yield was increased from 75 mg/L to 580 mg/L within five hours. chemistryviews.orgnih.gov This represents the highest reported yield for this biosynthetic method and provides a promising strategy for the sustainable production of 3AHAP and related compounds. researchgate.netnih.gov

Table 3: Multi-Enzyme System for 3-Amino-2-hydroxyacetophenone (3AHAP) Synthesis

| Component | Function | Details |

|---|---|---|

| Starting Material | m-nitroacetophenone (3NAP) | The initial substrate for the enzymatic cascade. researchgate.net |

| Enzyme 1 | Nitrobenzene nitroreductase (nbzA) | Reduces the nitro group, consuming NADPH. researchgate.net |

| Intermediate | 3-hydroxyamino acetophenone | The product of the first enzymatic step. researchgate.net |

| Enzyme 2 | Hydroxylaminobenzene mutase (habA) | Rearranges the intermediate to form the final product. researchgate.net |

| Enzyme 3 | Glucose dehydrogenase (GDH) | Regenerates the NADPH cofactor, improving process economics. chemistryviews.org |

| Final Product | 3-Amino-2-hydroxyacetophenone (3AHAP) | - |

| Optimization | Enzyme molar ratio (1:4:24), habA mutagenesis | Increased yield from 75 mg/L to 580 mg/L in 5 hours. chemistryviews.orgnih.gov |

Enzyme Selection and Characterization (e.g., Nitrobenzene Nitroreductase, Hydroxylaminobenzene Mutase)

The biocatalytic conversion of a nitroaromatic precursor to an aminophenol derivative is a multi-step process requiring a cascade of specific enzymes. In the synthesis of 3-amino-2-hydroxyacetophenone (3AHAP) from m-nitroacetophenone, a two-enzyme system comprising a nitrobenzene nitroreductase (nbzA) and a hydroxylaminobenzene mutase (habA) has proven effective. researchgate.netchemistryviews.org

Nitrobenzene Nitroreductase (nbzA): This enzyme class catalyzes the initial reduction of the nitro group. The reaction proceeds via a nitrosobenzene (B162901) intermediate which is immediately further reduced to a hydroxylamino derivative. nih.gov Specifically, nbzA reduces the substrate m-nitroacetophenone to the intermediate, 3-hydroxyaminoacetophenone. researchgate.net This reduction is a critical step that requires a hydride donor, typically the cofactor NADPH. researchgate.netnih.gov Nitroreductases are often flavoproteins, containing a tightly bound flavin mononucleotide (FMN) cofactor essential for the electron transfer. nih.gov Characterization studies of nitroreductase from Pseudomonas pseudoalcaligenes JS45 revealed a Km value of 5 µM for nitrobenzene and 183 µM for NADPH, indicating a high affinity for its substrates. nih.gov

Hydroxylaminobenzene Mutase (habA): This enzyme catalyzes the intramolecular rearrangement of the hydroxylamino intermediate to the final aminophenol product, a reaction analogous to the chemical Bamberger rearrangement. researchgate.netnih.gov In the studied pathway, habA converts 3-hydroxyaminoacetophenone into 3-amino-2-hydroxyacetophenone. researchgate.netchemistryviews.org Research on hydroxylaminobenzene mutases from various microorganisms shows they can act on a range of substituted substrates. For instance, the mutase from Ralstonia eutropha JMP134 is active on substrates with different substituents, including the conversion of 2-chloro-5-hydroxylaminophenol to 2-amino-5-chlorohydroquinone, demonstrating the potential for these enzymes to process chlorinated compounds relevant to the synthesis of this compound. nih.gov

| Enzyme | Abbreviation | Function in Biocatalytic Cascade | Cofactor Requirement | Substrate(s) | Product(s) |

|---|---|---|---|---|---|

| Nitrobenzene Nitroreductase | nbzA | Reduces the aromatic nitro group to a hydroxylamino group. researchgate.net | NADPH researchgate.netnih.gov | m-nitroacetophenone researchgate.net | 3-hydroxyaminoacetophenone researchgate.net |

| Hydroxylaminobenzene Mutase | habA | Catalyzes the rearrangement of the hydroxylamino intermediate to an aminophenol. researchgate.net | None nih.gov | 3-hydroxyaminoacetophenone researchgate.net | 3-amino-2-hydroxyacetophenone researchgate.net |

Coenzyme Regeneration and Cycle Optimization in Biocatalytic Systems

The nitrobenzene nitroreductase-catalyzed step is dependent on the stoichiometric consumption of the expensive NADPH cofactor. researchgate.netchemistryviews.org For an economically viable and continuous process, an efficient in situ cofactor regeneration system is essential. A common and effective strategy involves coupling the primary reaction with a substrate-coupled regeneration enzyme.

In the multi-enzyme system for 3AHAP production, glucose dehydrogenase (GDH) is used to regenerate NADPH from NADP⁺. researchgate.netchemistryviews.org GDH catalyzes the oxidation of glucose to gluconolactone, with the concurrent reduction of NADP⁺ to NADPH. researchgate.net This creates a catalytic cycle where NADPH is continuously supplied for the nitroreductase reaction.

| Enzyme Molar Ratio (nbzA:habA:GDH) | Resulting 3AHAP Yield | Reference |

|---|---|---|

| 1:4:24 | Highest reported yield | chemistryviews.org |

Site-Directed Mutagenesis for Enhanced Biocatalytic Efficiency

While optimization of reaction conditions and enzyme ratios can improve yield, the intrinsic catalytic properties of the enzymes themselves can be a limiting factor. Protein engineering, particularly site-directed mutagenesis, offers a powerful tool to enhance enzyme activity, stability, and substrate specificity.

In the biocatalytic production of 3AHAP, researchers identified the hydroxylaminobenzene mutase (habA) as a target for improvement. chemistryviews.org Using techniques such as substrate docking and alanine (B10760859) scanning, key amino acid residues in the enzyme's active site were identified. researchgate.netnih.gov Site-directed mutagenesis was then employed to create mutant versions of the habA enzyme with improved catalytic properties. chemistryviews.org

One successful habA mutant exhibited an expanded active pocket volume, which increased from approximately 176 ų in the wild-type enzyme to about 209 ų in the mutant. chemistryviews.org This structural change resulted in a higher affinity for the substrate and enhanced catalytic activity. chemistryviews.org The incorporation of this optimized habA mutant into the three-enzyme reaction system was a key factor in dramatically increasing the final product yield. researchgate.netnih.gov

| System | Key Optimization | Initial Yield | Optimized Yield | Fold Increase | Reference |

|---|---|---|---|---|---|

| Multi-enzyme synthesis of 3AHAP | Site-directed mutagenesis of hydroxylaminobenzene mutase (habA) | 75 mg/L | 580 mg/L | ~7.7x | researchgate.netnih.gov |

The successful application of site-directed mutagenesis demonstrates that rational enzyme design can overcome bottlenecks in biocatalytic pathways, leading to significantly higher production titers. researchgate.net This approach, proven effective for 3AHAP, holds considerable promise for developing an efficient biocatalytic synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Chloro 2 Hydroxyacetophenone

Functional Group Transformations and Reaction Pathways

The reactivity of 3-Amino-5-chloro-2-hydroxyacetophenone is characterized by the transformations of its primary amino, hydroxyl, and acetyl groups, as well as reactions involving the aromatic ring.

Condensation Reactions with Carbonyl Compounds to Form Chalcones

This compound can participate in Claisen-Schmidt condensation reactions with various aromatic aldehydes to furnish chalcones, which are α,β-unsaturated ketones. evitachem.comwikipedia.org This reaction is a cornerstone in the synthesis of flavonoids and other biologically active compounds. nih.gov The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govtaylorandfrancis.com

The general pathway involves the deprotonation of the α-carbon of the acetophenone (B1666503) by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) structure. researchgate.netresearchgate.net The presence of the hydroxyl and amino groups on the acetophenone ring can influence the reaction rate and yield. nih.gov

Table 1: Representative Claisen-Schmidt Condensation Reaction

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH or KOH / Ethanol (B145695) | (E)-1-(3-amino-5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) |

Schiff Base Formation via Reactions with Amines

The amino group of this compound can react with aldehydes or ketones to form imines, commonly known as Schiff bases. evitachem.comnih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. eijppr.comresearchgate.net The reaction is reversible, and the pH needs to be carefully controlled to achieve optimal yields, generally around a pH of 5. nih.gov

Schiff bases derived from this compound are of interest in coordination chemistry due to their ability to form stable metal complexes. arpgweb.com The general reaction involves refluxing the acetophenone derivative with a primary amine in a suitable solvent, often with a catalytic amount of acid. researchgate.netresearchgate.net

Table 2: General Reaction for Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| This compound | Aldehyde or Ketone | Acid catalyst, Reflux | Schiff Base (Imine) |

Redox Chemistry: Oxidation and Reduction Pathways of Hydroxyl and Carbonyl Groups

The redox chemistry of this compound involves the potential oxidation of the phenolic hydroxyl group and the reduction of the acetyl carbonyl group. The synthesis of the title compound itself provides a key example of a reduction pathway, specifically the reduction of a nitro group. Starting from 5-chloro-2-hydroxyacetophenone, nitration yields 5-chloro-2-hydroxy-3-nitroacetophenone. sigmaaldrich.com The nitro group is then reduced to the primary amino group of this compound, commonly through catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas. evitachem.comgoogle.com

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). researchgate.net Conversely, the phenolic hydroxyl group can potentially be oxidized, although this may lead to complex products or polymerization under harsh conditions.

Electrophilic Aromatic Substitution Reactions of the Chlorinated Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, with the positions of attack being directed by the existing substituents. The hydroxyl and amino groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The acetyl group is a meta-directing deactivator. The synthesis of this compound from 5-chloro-2-hydroxyacetophenone highlights a key electrophilic aromatic substitution: nitration. evitachem.com In this reaction, the incoming electrophile (the nitronium ion, NO2+) is directed to the position ortho to the activating hydroxyl group and meta to the deactivating acetyl and chloro groups, resulting in the formation of 5-chloro-2-hydroxy-3-nitroacetophenone. google.com Further electrophilic substitution on this compound would be complex due to the multiple directing influences of the substituents. msu.edu

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting product outcomes.

Kinetic Studies of Key Transformation Pathways

While specific kinetic studies for the transformation pathways of this compound are not extensively documented in the reviewed literature, the kinetics of the general classes of reactions it undergoes, such as Claisen-Schmidt condensations and Schiff base formations, have been investigated for analogous compounds.

The formation of Schiff bases is a two-step process involving the initial formation of a carbinolamine intermediate, followed by its dehydration to the imine. eijppr.com The dehydration step is generally the rate-determining step of the reaction. eijppr.com Computational studies on the reaction of substituted anilines with aldehydes indicate that the reaction barriers are relatively low, suggesting high reaction rates under appropriate conditions. peerj.comresearchgate.net The electronic nature of the substituents on both the amine and the carbonyl compound can significantly influence the reaction kinetics.

Influence of Reaction Conditions on Product Selectivity and Yield

The chemical behavior of this compound is markedly influenced by the conditions under which its reactions are conducted. Factors such as temperature, solvent, catalyst, and the nature of reactants play a critical role in determining the outcome of a synthesis, steering the reaction towards a desired product while minimizing the formation of byproducts. This section delves into the research findings that illustrate how these parameters can be manipulated to optimize product selectivity and yield in various reactions involving this compound.

The synthesis of this compound itself serves as a prime example of the importance of controlled reaction conditions. A common industrial method involves the nitration of 5-chloro-2-hydroxyacetophenone, followed by a reduction of the resulting nitro group. google.com The use of a microchannel reactor for these high-risk reactions allows for precise control over temperature and reaction time, leading to high yields and purity. google.com

In a typical nitration step, 2-hydroxy-5-chloroacetophenone is reacted with fuming nitric acid in glacial acetic acid. google.com The subsequent hydrogenation of the intermediate, 2-hydroxy-3-nitro-5-chloroacetophenone, to yield this compound is sensitive to several variables. The choice of solvent, catalyst loading, hydrogen pressure, and temperature are all crucial for achieving a high yield. google.comresearchgate.net For instance, a patented method specifies a reaction temperature of 65 °C for the nitration step with a molar ratio of 1:1.5 for 2-hydroxy-5-chloroacetophenone to nitric acid. google.com For the hydrogenation step, ethanol or methanol (B129727) are used as solvents, with a palladium on activated carbon catalyst. google.comresearchgate.net The reaction is carried out under a hydrogen pressure of 0.5-1.5 MPa and at a temperature ranging from 100-140 °C. researchgate.net These optimized conditions have been reported to produce the final product with a purity of 99.78% and a yield of 87.39%. google.com

Table 1: Optimized Conditions for the Synthesis of 3-Amino-2-hydroxyacetophenone Derivative

| Step | Reactants | Solvent | Catalyst | Temperature | Pressure | Molar Ratio | Yield | Purity |

|---|---|---|---|---|---|---|---|---|

| Nitration | 2-hydroxy-5-chloroacetophenone, Fuming Nitric Acid | Glacial Acetic Acid | - | 65 °C | - | 1:1.5 | 91.33% | 99.50% |

| Hydrogenation | 2-hydroxy-3-nitro-5-chloroacetophenone, Hydrogen | Ethanol/Methanol | 10% Pd/C | 100-140 °C | 0.5-1.5 MPa | 1:4.0-1:5.0 | 87.39% | 99.78% |

This data is derived from a patented synthesis method for a closely related 3-amino-2-hydroxyacetophenone derivative. google.com

Beyond its own synthesis, this compound is a valuable intermediate for creating more complex molecules, such as chalcones and Schiff bases, through condensation reactions. evitachem.com The conditions of these reactions are paramount for their success.

The Claisen-Schmidt condensation, a well-established method for synthesizing chalcones, involves the reaction of an acetophenone with a benzaldehyde (B42025) in the presence of an acid or base catalyst. researchgate.net The reactivity of the reactants and the choice of catalyst and solvent all impact the yield. Research on the closely related 2'-hydroxyacetophenone (B8834) provides insight into the electronic and steric effects on reaction rates. A study on the condensation of 2'-hydroxyacetophenone with various chlorobenzaldehydes using a magnesium oxide (MgO) catalyst demonstrated that the position of the chlorine atom on the benzaldehyde ring significantly affects the reaction rate. taylorfrancis.com The rate was found to increase in the order: para-chlorobenzaldehyde < meta-chlorobenzaldehyde < ortho-chlorobenzaldehyde, highlighting the influence of both electronic and steric factors. taylorfrancis.com

Table 2: Influence of Chlorine Substituent Position on the Rate of Claisen-Schmidt Condensation

| Benzaldehyde Reactant | Initial Reaction Rate (kmol/g-cat/s) |

|---|---|

| p-chlorobenzaldehyde | 160 |

| m-chlorobenzaldehyde | 191 |

| o-chlorobenzaldehyde | 268 |

This data reflects the reaction with 2'-hydroxyacetophenone as a model for the reactivity of the acetophenone core. taylorfrancis.com

Similarly, the formation of Schiff bases from this compound and various amines is highly dependent on the reaction setup. Generally, these condensations are carried out by refluxing the reactants in a suitable solvent, such as ethanol. chemicalbook.comarpgweb.com The choice of solvent is critical; it must be able to dissolve the reactants while not interfering with the reaction. The temperature is also a key parameter, with reflux conditions often providing the necessary energy to overcome the activation barrier for the condensation and the removal of the water byproduct.

An alternative, environmentally friendly approach for the synthesis of related amino-hydroxyacetophenones is through multi-enzyme biosynthesis. In one such system producing 3-amino-2-hydroxy acetophenone, the molar ratio of the enzymes was found to be a critical factor in maximizing the product yield. researchgate.netnih.gov After optimization of the enzyme ratios, the yield of the target molecule increased from 75 mg/L to 580 mg/L within five hours. researchgate.netnih.gov This highlights the potential of biocatalysis in controlling reaction outcomes with high selectivity.

Advanced Characterization and Spectroscopic Analysis of 3 Amino 5 Chloro 2 Hydroxyacetophenone and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 3-Amino-5-chloro-2-hydroxyacetophenone and its derivatives, such as Schiff bases. Techniques including NMR, IR, UV-Vis, and mass spectrometry collectively provide a complete picture of the molecular structure.

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound derivatives in solution. While specific data for the parent compound is not extensively published, analysis of its Schiff base derivatives provides significant structural information.

¹H NMR Spectroscopy: The ¹H NMR spectra of Schiff bases derived from 2-hydroxyacetophenone (B1195853) reveal characteristic signals that confirm their formation and structure. A key diagnostic signal is the azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum, often between δ 8.3 and 9.4 ppm. primescholars.comresearchgate.net The exact chemical shift is influenced by the substituents on the aromatic rings. The phenolic hydroxyl (-OH) proton is also highly characteristic, appearing as a broad singlet at a very downfield position (often δ > 10 ppm) due to strong intramolecular hydrogen bonding with the imine nitrogen. mdpi.comresearchgate.net Aromatic protons appear as multiplets in the δ 6.5-8.0 ppm range, with their splitting patterns providing information about the substitution on the phenyl rings. The acetyl methyl protons (-COCH₃) of the parent acetophenone (B1666503) typically resonate as a singlet around δ 2.3-3.0 ppm. mdpi.comgrowingscience.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The azomethine carbon (-C=N-) signal is typically observed in the range of δ 152-163 ppm. researchgate.netgrowingscience.com The carbonyl carbon (C=O) of the acetophenone moiety appears further downfield, often around δ 170 ppm. mdpi.com Aromatic carbons resonate in the δ 109-151 ppm region, while the methyl carbon of the acetyl group gives a signal at approximately δ 15 ppm. growingscience.com

A representative set of NMR data for a Schiff base derived from 2-hydroxyacetophenone is presented below.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Phenolic OH | ~16.40 (s) | - | mdpi.com |

| Aromatic H | ~6.67-7.37 (m) | ~117.00-163.54 | mdpi.com |

| Azomethine CH=N | ~8.3-8.6 (s) | ~152.0-163.0 | primescholars.comgrowingscience.com |

| Methyl CH₃ | ~3.05 (s) | ~14.25 | mdpi.com |

| Carbonyl C=O | - | ~170.72 | mdpi.com |

IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In this compound and its derivatives, several key vibrational bands are observed. The condensation of the primary amino group of this compound with an aldehyde or ketone to form a Schiff base results in the disappearance of the N-H stretching bands and the appearance of a new, strong absorption band corresponding to the azomethine (C=N) stretching vibration. primescholars.commdpi.com This C=N band is highly characteristic and typically appears in the region of 1597-1645 cm⁻¹. primescholars.comresearchgate.net Its position can shift upon coordination to a metal ion, indicating the involvement of the imine nitrogen in bonding. ijsrp.org

The spectrum also features a broad absorption band for the phenolic hydroxyl group (O-H), often observed between 3060 and 3400 cm⁻¹, which is indicative of strong hydrogen bonding. primescholars.commdpi.comekb.eg The carbonyl (C=O) stretch of the acetophenone group is found in the 1620-1640 cm⁻¹ range. ekb.eg Aromatic C=C stretching vibrations are typically observed around 1490-1580 cm⁻¹. ekb.eg

The table below summarizes the principal IR absorption frequencies for Schiff bases derived from hydroxyacetophenones.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic Hydroxyl | O-H stretch (H-bonded) | 3200 - 3400 (broad) | primescholars.com |

| Azomethine | C=N stretch | 1597 - 1645 | primescholars.comresearchgate.net |

| Carbonyl | C=O stretch | 1620 - 1640 | ekb.eg |

| Aromatic Ring | C=C stretch | 1490 - 1580 | ekb.eg |

| Phenolic C-O | C-O stretch | ~1210 | ekb.eg |

| Metal-Nitrogen | M-N stretch | ~500 - 520 | primescholars.com |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectra of Schiff base derivatives of this compound typically exhibit multiple absorption bands in the UV and visible regions.

These bands arise from π → π* and n → π* electronic transitions. The high-energy bands, usually observed below 300 nm, are attributed to π → π* transitions within the aromatic rings. nih.govmdpi.com A lower energy band, often found between 300 and 400 nm, is typically assigned to the n → π* transition of the azomethine (-C=N-) chromophore. ijsrp.orgnih.govmdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the molecule. Upon complexation with metal ions, these bands may shift (either bathochromically or hypsochromically), providing evidence of coordination. ijsrp.orgnih.gov

| Transition | Typical Wavelength Range (nm) | Associated Chromophore | Reference |

|---|---|---|---|

| π → π | 220 - 300 | Aromatic Rings | nih.govmdpi.com |

| n → π | 300 - 400 | Azomethine (C=N) | ijsrp.orgnih.govmdpi.com |

| d-d transitions / Charge Transfer | > 400 | Metal Complexes | researchgate.net |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of a Schiff base derived from this compound, the molecular ion peak (M⁺) is expected. researchgate.net The presence of chlorine would also give rise to a characteristic M+2 peak with an intensity of about one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

The fragmentation of these molecules is guided by the functional groups present. Common fragmentation pathways include alpha-cleavage adjacent to the amine and carbonyl groups, as well as the loss of small, stable neutral molecules. The fragmentation pattern provides a fingerprint that helps to confirm the proposed structure of the compound. For example, the mass spectrum of a Schiff base derived from 2-hydroxyacetophenone and o-phenylenediamine (B120857) showed a base peak corresponding to the molecular weight of the compound, confirming its identity. researchgate.net

Crystallographic Studies and Solid-State Characterization

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The crystal packing and supramolecular assembly of acetophenone derivatives are significantly influenced by a variety of intermolecular interactions. In the solid state, the three-dimensional architecture of these compounds is primarily stabilized by a network of hydrogen bonds and other weak interactions.

Studies on closely related o-hydroxyacetophenone derivatives have revealed the prevalence of intermolecular C–H⋯O hydrogen bonds, which typically generate chain and ring motifs in the crystal lattice. mdpi.com These fundamental building blocks are further interconnected through C–H⋯π and π⋯π stacking interactions, leading to the formation of more complex supramolecular structures, such as parallel molecular sheets and three-dimensional frameworks. mdpi.com The presence of amino and hydroxyl groups in this compound provides primary donor sites for hydrogen bonding, while the carbonyl oxygen and the aromatic ring act as acceptor sites.

Table 1: Potential Hydrogen Bond Interactions in Solid-State this compound

| Donor | Acceptor | Type of Interaction | Expected Significance |

| Amino Group (N-H) | Carbonyl Oxygen (O=C) | Intermolecular Hydrogen Bond | High |

| Hydroxyl Group (O-H) | Carbonyl Oxygen (O=C) | Intramolecular Hydrogen Bond | High |

| Amino Group (N-H) | Hydroxyl Oxygen (O-H) | Intermolecular Hydrogen Bond | Moderate |

| Aromatic C-H | Carbonyl Oxygen (O=C) | Weak Hydrogen Bond | Moderate |

| Aromatic C-H | Aromatic Ring (π) | C-H···π Interaction | Moderate |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to investigate the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) has been widely and successfully applied to predict the molecular geometries of acetophenone derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets such as 6-311++G(d,p), has been shown to yield optimized molecular geometries that are in close agreement with experimental data obtained from X-ray crystallography for similar compounds. mdpi.comijrte.org

For 5-chloro-2-hydroxyacetophenone, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined a global minimum energy of -919.709992 Hartrees. ijrte.org Similar calculations for this compound would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. These calculations would also provide key electronic properties such as the dipole moment and the distribution of atomic charges, as determined by methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. ijrte.orgsemanticscholar.org NBO analysis on related Schiff base complexes has been used to identify the most negative active sites for coordination. semanticscholar.orgmdpi.com

Table 2: Representative Calculated Geometrical Parameters for a Substituted Acetophenone (5-chloro-2-hydroxyacetophenone)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C-Cl | 1.75 |

| Bond Length (Å) | C=O | 1.23 |

| Bond Length (Å) | O-H | 0.97 |

| Bond Angle (°) | C-C-Cl | 119.5 |

| Bond Angle (°) | C-C=O | 120.8 |

| Bond Angle (°) | C-O-H | 108.2 |

| Data is illustrative and based on published values for 5-chloro-2-hydroxyacetophenone to represent typical computational outputs. ijrte.org |

The presence of rotatable bonds, such as the one connecting the acetyl group to the phenyl ring, allows for the existence of different conformers. Conformational analysis, typically performed by systematically rotating these bonds and calculating the energy at each step, can identify the most stable conformer and the energy barriers between different conformations. The results are often visualized using a potential energy diagram. For related hydroxyacetophenone Schiff bases, DFT has been used to study the tautomeric equilibria between enol and keto forms. researchgate.net For this compound, a key feature would be the strong intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen, which is expected to significantly stabilize a planar conformation.

DFT calculations are also a reliable method for predicting spectroscopic properties. The calculated vibrational frequencies, after appropriate scaling, can be correlated with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to aid in the assignment of vibrational modes. ijrte.org

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions, it is possible to predict the maximum absorption wavelengths (λmax). For natural compounds, TD-DFT calculations using the B3LYP functional and the 6-311+G(d,p) basis set have shown good correspondence with experimental spectra. mdpi.comresearchgate.net

Furthermore, the gauge-independent atomic orbital (GIAO) method within DFT can be used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

Table 3: Predicted Spectroscopic Data Types from Computational Methods

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| Infrared/Raman | DFT (Frequency) | Vibrational Frequencies, IR Intensities, Raman Activities |

| UV-Vis | TD-DFT | Excitation Energies, Oscillator Strengths, λmax |

| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts |

Given that this compound is a precursor to leukotriene receptor antagonists, molecular docking simulations can provide insights into how its derivatives might interact with biological targets. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

A typical docking study involves preparing the 3D structures of the ligand and the target protein (e.g., a leukotriene receptor) and then using a scoring function to evaluate the different binding poses. Studies on other benzophenone (B1666685) derivatives have used molecular docking to predict binding affinities to targets like the serotonin (B10506) transporter (SERT) and monoamine oxidase A (MAO-A). researchgate.netresearchgate.net Such studies can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of more potent inhibitors.

Cheminformatics and Data-Driven Research of Related Compounds

Cheminformatics and data-driven approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools in modern drug discovery. QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of acetophenone derivatives, a QSAR study could be developed to predict their inhibitory activity against a particular enzyme. researchgate.net This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov Such models can then be used to virtually screen large libraries of related compounds to identify new potential inhibitors, prioritizing them for synthesis and experimental testing. For instance, 3D-QSAR models have been successfully employed to identify ACE inhibitors from natural sources. nih.gov

Catalytic Applications and Material Science Research Involving 3 Amino 5 Chloro 2 Hydroxyacetophenone

Development of Metal Complexes as Catalysts

The formation of Schiff base ligands through the condensation of the amino group of 3-amino-5-chloro-2-hydroxyacetophenone with an aldehyde or ketone is a common strategy to create versatile chelating agents. evitachem.comarpgweb.com These ligands can coordinate with a variety of metal ions, leading to the formation of metal complexes with diverse geometries and electronic properties. arpgweb.comekb.eg The resulting complexes have been investigated as catalysts in several chemical reactions. arpgweb.comekb.egmdpi.com

Schiff base complexes are noted for their stability, the ease with which their steric and electronic properties can be tuned, and their effectiveness in stabilizing various oxidation states of metal ions. arpgweb.comorientjchem.org Research has focused on complexes involving transition metals such as copper(II), iron(III), manganese(II/III), cobalt(II), and nickel(II). mdpi.comorientjchem.orgnih.gov

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Schiff base complexes derived from substituted hydroxyacetophenones have demonstrated considerable efficacy in this domain. For instance, a Cu(II) complex with a Schiff base ligand was used as an efficient catalyst for the Claisen-Schmidt condensation reaction to synthesize chalcone (B49325) derivatives. mdpi.com This study highlighted that the metal complex exhibited remarkable catalytic activity and provided good yields, surpassing traditional catalysts like potassium hydroxide (B78521) (KOH) and p-Toluenesulfonic acid (PTSA). mdpi.com

Similarly, Fe(III) complexes derived from a Schiff base formed between 5-chloro-2-hydroxyacetophenone and ethylenediamine (B42938) have been synthesized and characterized. orientjchem.org These complexes were found to act as homogeneous phase materials, indicating their potential application in solution-based catalytic systems. orientjchem.org The catalytic activity of such complexes is often attributed to the ability of the central metal ion to act as a Lewis acid, activating the substrates and facilitating the reaction.

Table 1: Examples of Metal Complexes in Homogeneous Catalysis

| Metal Ion | Ligand Precursor(s) | Reaction Catalyzed | Reference |

|---|---|---|---|

| Cu(II) | 2-amino pyridine (B92270) and 3-chloro benzaldehyde (B42025) | Claisen-Schmidt Condensation (Chalcone Synthesis) | mdpi.com |

| Fe(III) | 5-chloro-2-hydroxyacetophenone and ethylenediamine | Not specified, characterized as homogeneous phase material | orientjchem.org |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, offering advantages such as easy separation and reusability. While the literature on heterogeneous catalytic applications specifically using complexes of this compound is not extensive, the properties of related materials suggest potential. For example, the discovery that Fe(III) complexes of the Schiff base from 5-chloro-2-hydroxyacetophenone are semiconducting in nature opens possibilities for their use as solid-state catalysts. orientjchem.org Materials with semiconducting properties can be active in photocatalysis or electrocatalysis. Further research is required to immobilize these complexes on solid supports or to use them as bulk solid catalysts to explore their full potential in heterogeneous systems.

Catalytic Transformations Mediated by Derivatives of this compound

Derivatives of this compound, primarily its Schiff bases, serve as critical ligands that mediate the catalytic activity of metal centers in various organic transformations.

Metal complexes with Schiff base ligands derived from substituted phenols are effective catalysts for oxidation reactions. A study on manganese(III) complexes with a tetradentate Schiff-base ligand demonstrated their ability to catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol (B55391). nih.gov The reactions, monitored by UV-vis spectrophotometry, showed the transformation of 2-aminophenol to 2-aminophenoxazin-3-one and 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. nih.gov The proposed mechanism involves the formation of a complex-substrate aggregate followed by an intramolecular electron transfer. nih.gov

While the compound itself is often synthesized via a reduction reaction (e.g., catalytic hydrogenation of a nitro group precursor using a palladium on carbon catalyst), its derivatives are more commonly explored as ligands for catalysts rather than as direct reducing agents. evitachem.comgoogle.com

One of the most significant applications of 2-hydroxyacetophenone (B1195853) derivatives, including this compound, is in the synthesis of flavones, a class of flavonoids with important biological activities. biomedres.usinnovareacademics.in The synthesis typically involves a two-step process.

Claisen-Schmidt Condensation : The first step is a base-catalyzed condensation reaction between a 2-hydroxyacetophenone derivative and an aromatic aldehyde to form a chalcone intermediate. innovareacademics.in

Oxidative Cyclization : The resulting chalcone undergoes an oxidative cyclization to form the flavone (B191248) backbone. A common and efficient method for this step utilizes a catalytic system of iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in

Table 2: Key Reactions in Flavone Synthesis from 2-Hydroxyacetophenone Derivatives

| Step | Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2-hydroxyacetophenone derivative, Aromatic aldehyde | Base (e.g., NaOH, KOH) | Chalcone | innovareacademics.in |

Role in the Synthesis of Advanced Functional Materials

The ability of this compound derivatives to form stable, well-defined structures with metal ions is being leveraged in the field of material science. A notable finding is the semiconducting nature of Fe(III) complexes synthesized with a Schiff base ligand derived from 5-chloro-2-hydroxyacetophenone and ethylenediamine. orientjchem.org

Materials with semiconducting properties are fundamental to the electronics industry, with applications in transistors, sensors, and photovoltaic devices. The synthesis of such properties from coordination complexes offers a pathway to "designer" materials, where the electronic characteristics can be systematically tuned by modifying the organic ligand or the central metal ion. The investigation into these Schiff base complexes contributes to the growing field of functional molecular materials, where specific properties are engineered at the molecular level.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminophenol |

| 2-hydroxy-5-chloroacetophenone |

| 2-hydroxyacetophenone |

| 2-hydroxy-3-nitro-5-chloroacetophenone |

| 3,5-di-tert-butylcatechol |

| 3,5-di-tert-butylquinone |

| 2-aminophenoxazin-3-one |

| Acetic anhydride (B1165640) |

| Aldehyde |

| Allan-Robinson reaction |

| Baker-Venkataraman rearrangement |

| Benzoyl chloride |

| Chalcone |

| Claisen-Schmidt condensation |

| Cobalt(II) |

| Copper(II) |

| Dimethyl sulfoxide (DMSO) |

| Ethylenediamine |

| Flavone |

| Iron(III) |

| Iodine |

| Ketone |

| Manganese(II) |

| Manganese(III) |

| Nickel(II) |

| p-Toluenesulfonic acid (PTSA) |

| Palladium on carbon |

| Potassium hydroxide (KOH) |

| Pyridine |

Q & A

Q. What are the common synthetic pathways for 3-amino-5-chloro-2-hydroxyacetophenone, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multistep reactions, such as Friedel-Crafts acylation followed by chlorination and amination. Key optimization strategies include:

- Temperature control : Chlorination steps often require precise temperature modulation (e.g., 0–5°C) to avoid over-chlorination byproducts.

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for regioselective acylation and chlorination.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water ensures high purity.

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- ¹H NMR : The aromatic proton signals at δ 6.8–7.2 ppm (meta to Cl and NH₂ groups) and a singlet for the acetyl group (δ 2.5–2.7 ppm) are diagnostic.

- IR : Stretching bands at ~3300 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~750 cm⁻¹ (C-Cl) confirm functional groups.

- Mass spectrometry : The molecular ion peak ([M+H]⁺) at m/z 200–202 (Cl isotopic pattern) and fragmentation patterns (loss of NH₂ or Cl groups) aid identification .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using X-ray crystallography and computational modeling?

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL or SHELXS) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxyl and amino groups often form intramolecular H-bonds, stabilizing planar conformations .

- Computational validation : DFT calculations (B3LYP/6-31G*) predict optimized geometries and vibrational spectra. Discrepancies between experimental and theoretical data may indicate crystal packing effects or protonation state variations .

Q. What challenges arise in designing coordination complexes with this compound as a ligand, and how are they addressed?

- Ligand denticity : The compound acts as a tridentate ligand (O, N, Cl donors), but steric hindrance from substituents can reduce metal-binding efficiency. Solution: Use smaller counterions (e.g., Cl⁻ vs. PF₆⁻) or flexible co-ligands (e.g., DMF) to stabilize coordination .

- Spectroscopic analysis : UV-Vis (d-d transitions) and EPR (for paramagnetic metals like Cu²⁺) confirm geometry. For example, Cu(II) complexes show λₘₐₐ at ~600 nm (square planar) or ~450 nm (tetrahedral distortion) .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound?

- Keto-enol tautomerism : In polar solvents (water, DMSO), the enol form dominates due to stabilization of the conjugated system. In nonpolar solvents (hexane), the keto form is favored.

- pH dependence : Under acidic conditions (pH < 4), protonation of the amino group shifts equilibrium toward the keto tautomer. At neutral pH, intramolecular H-bonding stabilizes the enol form .

Q. What analytical strategies are employed to resolve contradictory data in stability studies (e.g., degradation products vs. synthetic intermediates)?

- HPLC-MS hyphenation : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate degradation products, while high-resolution MS identifies fragments (e.g., loss of Cl or NH₂ groups).

- Kinetic studies : Monitor degradation rates under stress conditions (heat, light) to distinguish labile functional groups. For example, the acetyl group degrades faster than the chloro substituent .

Methodological Considerations

Q. How can researchers validate the purity of this compound for catalytic or pharmacological studies?

Q. What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.